molecular formula C27H21ClN2O2 B1668167 BZ 423 CAS No. 216691-95-1

BZ 423

Numéro de catalogue: B1668167
Numéro CAS: 216691-95-1
Poids moléculaire: 440.9 g/mol
Clé InChI: HIJCSNHREFFOML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Benzodiazépine-423, communément appelée Bz-423, est une nouvelle benzodiazépine pro-apoptotique. Elle est connue pour sa capacité à induire la mort cellulaire via un signal de superoxyde. Ce composé a montré un potentiel significatif dans le traitement de maladies telles que le lupus érythémateux disséminé et divers troubles lymphoprolifératifs .

Applications De Recherche Scientifique

Key Mechanisms

  • Inhibition of Mitochondrial Respiration : BZ-423 disrupts ATP synthesis by inhibiting FoF1-ATP synthase, leading to decreased mitochondrial membrane potential and increased ROS production .
  • Induction of Apoptosis : The compound triggers apoptotic pathways via cytochrome c release and activation of caspases, particularly in lymphocytes involved in autoimmune responses .
  • Selective Targeting : BZ-423 has demonstrated selectivity for autoreactive lymphocytes in murine models, providing a therapeutic avenue for conditions like lupus and graft-versus-host disease (GVHD) .

Treatment of Autoimmune Diseases

BZ-423 has shown efficacy in murine models of autoimmune diseases such as systemic lupus erythematosus. In these studies, treatment with BZ-423 resulted in reduced disease severity and prolonged survival without significant toxicity to normal immune function .

Graft-Versus-Host Disease

In models of GVHD, BZ-423 significantly improved survival rates and reduced clinical symptoms by inducing apoptosis in activated T cells while preserving graft-versus-leukemia effects. This dual action makes it a valuable candidate for managing complications following bone marrow transplants .

Cancer Therapy

Recent studies have highlighted BZ-423's potential as an anti-cancer agent, particularly against ovarian cancer. It has been shown to induce apoptosis in chemoresistant ovarian cancer cell lines through mechanisms involving ROS generation and mitochondrial dysfunction .

Mechanistic Studies

Research utilizing Förster resonance energy transfer (FRET) microscopy has provided insights into the binding dynamics of BZ-423 to its mitochondrial target within living cells. This approach has enhanced understanding of how BZ-423 interacts with cellular components at a molecular level .

Case Study 1: Autoimmune Disease Model

In a study involving lupus-prone mice, administration of BZ-423 led to significant reductions in disease activity scores and improved survival compared to control groups. The mechanism involved selective apoptosis of autoreactive T cells while maintaining overall immune function .

Case Study 2: Graft-Versus-Host Disease

In a GVHD model, BZ-423 treatment initiated seven days post-transplant resulted in a survival rate of 74% versus 29% in untreated controls. Histological analysis revealed significantly reduced tissue damage in liver and gastrointestinal tract .

Case Study 3: Ovarian Cancer Treatment

In vitro studies demonstrated that BZ-423 effectively induced apoptosis across multiple human ovarian cancer cell lines, including those resistant to standard chemotherapy agents like cisplatin. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosome formation .

Data Summary

Application AreaEffectivenessMechanismModel Type
Autoimmune DiseasesSignificantInduces apoptosis in autoreactive lymphocytesMurine lupus model
Graft-Versus-Host DiseaseHighReduces T cell activationBone marrow transplant model
Cancer TherapyEffectiveInduces apoptosis via ROSHuman ovarian cancer lines

Mécanisme D'action

BZ-423, also known as 2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-, BZ 48, BZ-423, or M4Z88L5FCM, is a novel proapoptotic 1,4-benzodiazepine . This compound has been shown to have significant therapeutic properties in murine models of lupus, demonstrating selectivity for autoreactive lymphocytes .

Target of Action

BZ-423 targets the mitochondrial F1F0-ATPase, specifically the OSCP subunit . This enzyme plays a crucial role in the production of ATP, the energy currency of the cell .

Mode of Action

BZ-423 binds to the OSCP subunit of the mitochondrial F1F0-ATPase . This binding induces a rapid increase in intracellular superoxide, a reactive oxygen species (ROS) . This ROS response is essential for inducing the subsequent apoptotic process characterized by cytochrome c release, mitochondrial depolarization, and caspase activation .

Biochemical Pathways

The primary biochemical pathway affected by BZ-423 is the mitochondrial respiratory chain, specifically the F1F0-ATPase enzyme . The increase in ROS levels caused by BZ-423 leads to the activation of the intrinsic apoptosis pathway . This pathway involves the release of cytochrome c from the mitochondria, which triggers the activation of caspases, the enzymes responsible for executing apoptosis .

Pharmacokinetics

It is known that bz-423 is administered intraperitoneally in animal models .

Result of Action

The primary result of BZ-423’s action is the induction of apoptosis in targeted cells . In the context of autoimmune diseases like lupus, BZ-423 has been shown to specifically kill germinal center B cells, which are the cells that drive disease . This leads to a reduction in disease symptoms .

Action Environment

The action of BZ-423 is influenced by the activation state of the target cells . BZ-423 induces superoxide as an immediate early response, and this ROS is more effective as a second messenger death signal in B cells activated by B cell receptor stimulation compared with resting cells . Therefore, the efficacy of BZ-423 is enhanced in environments where there is a high level of B cell activation, such as in autoimmune diseases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Benzodiazépine-423 implique la formation d'une structure de base de benzodiazépine-1,4. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et ne sont pas largement publiées. il est connu que le composé est synthétisé par une série de réactions organiques impliquant la formation du système cyclique benzodiazépine .

Méthodes de production industrielle

Les méthodes de production industrielle de la Benzodiazépine-423 ne sont pas largement documentées dans le domaine public.

Analyse Des Réactions Chimiques

Types de réactions

La Benzodiazépine-423 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la Benzodiazépine-423 comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la réaction et du produit souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de la Benzodiazépine-423 comprennent divers dérivés oxydés, réduits et substitués. Ces produits peuvent avoir différentes activités biologiques et propriétés .

Applications de la recherche scientifique

La Benzodiazépine-423 a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des benzodiazépines.

    Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

    Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies auto-immunes, telles que le lupus érythémateux disséminé, et certains types de cancer.

    Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

La Benzodiazépine-423 exerce ses effets par l'induction de la production de superoxyde, conduisant à des niveaux élevés d'espèces réactives de l'oxygène. Cette réponse est essentielle pour déclencher le processus apoptotique, qui comprend la libération du cytochrome c, la dépolarisation mitochondriale et l'activation des caspases. Le composé cible la F1F0-ATPase mitochondriale, provoquant une perte du potentiel de la membrane mitochondriale et une apoptose sélective des lymphocytes activés .

Comparaison Avec Des Composés Similaires

La Benzodiazépine-423 est unique par rapport aux autres benzodiazépines en raison de ses propriétés pro-apoptotiques sélectives et de sa capacité à induire la production de superoxyde. Des composés similaires incluent d'autres benzodiazépines-1,4, telles que :

La Benzodiazépine-423 se distingue par son ciblage spécifique des voies mitochondriales et ses applications thérapeutiques potentielles dans les maladies auto-immunes et le cancer.

Activité Biologique

BZ-423, a novel proapoptotic 1,4-benzodiazepine, has garnered attention for its significant biological activities, particularly in inducing apoptosis and exhibiting antiproliferative effects in various cell lines. This compound operates through distinct mechanisms that involve the generation of reactive oxygen species (ROS) and modulation of mitochondrial functions, making it a potential candidate for therapeutic applications in cancer and autoimmune diseases.

BZ-423 induces apoptosis primarily through the generation of superoxide radicals within the mitochondrial respiratory chain. This process activates several signaling pathways leading to cell death:

  • Superoxide Generation : BZ-423 inhibits the mitochondrial F1F0-ATPase, resulting in increased superoxide production. This superoxide acts as a second messenger that initiates apoptotic signaling cascades .
  • Activation of ASK1 : The superoxide generated by BZ-423 activates apoptosis signal-regulating kinase 1 (ASK1), which is released from thioredoxin. This activation leads to a mitogen-activated protein kinase (MAPK) cascade, specifically phosphorylating c-Jun N-terminal kinase (JNK) .
  • Mitochondrial Outer Membrane Permeabilization : The activation of JNK subsequently triggers the translocation of pro-apoptotic proteins Bax and Bak to the mitochondria, leading to outer membrane permeabilization and the release of cytochrome c into the cytosol. This release is critical for the commitment to apoptosis .

Cytotoxicity and Antiproliferative Activity

BZ-423 has demonstrated potent cytotoxic effects against various malignant B-cell lines, including those derived from Burkitt's lymphoma. The compound exhibits:

  • Cytotoxic Activity : Effective against all tested B-cell lines regardless of their Epstein-Barr virus (EBV) status or expression levels of anti-apoptotic proteins like Bcl-2 .
  • Antiproliferative Properties : Induces G1-phase cell cycle arrest independently of p53 status, suggesting its potential utility in treating cancers with dysfunctional p53 pathways .

Case Studies and Experimental Evidence

Several studies have explored the therapeutic potential of BZ-423 in vivo:

  • Murine Models of Systemic Lupus Erythematosus (SLE) : In models such as NZB/W mice, BZ-423 treatment resulted in a significant reduction in nephritis severity and improved overall disease symptoms by decreasing pathogenic lymphocyte populations .
  • Histological Studies : Histological analysis revealed that only 16% of BZ-423-treated mice exhibited severe nephritis compared to 60% in control groups, indicating a strong protective effect against autoimmune damage .

Summary of Research Findings

Study FocusKey Findings
Cytotoxicity in B-cell LinesBZ-423 induces apoptosis via superoxide signaling; effective against EBV-positive/negative lines .
Antiproliferative EffectsCauses G1-phase arrest independent of p53; suggests broader applicability in cancer therapy .
Therapeutic Potential in SLEReduces autoimmune damage and improves kidney function in murine models; significant decrease in nephritis severity .

Propriétés

IUPAC Name

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCSNHREFFOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944275
Record name 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216691-95-1
Record name BZ-423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BZ-423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BZ-423
Reactant of Route 2
BZ-423
Reactant of Route 3
BZ-423
Reactant of Route 4
Reactant of Route 4
BZ-423
Reactant of Route 5
BZ-423
Reactant of Route 6
BZ-423
Customer
Q & A

Q1: What is the primary molecular target of BZ-423?

A1: BZ-423 binds to the oligomycin sensitivity-conferring protein (OSCP) subunit of the mitochondrial FOF1-ATPase.

Q2: How does BZ-423 binding to the FOF1-ATPase affect its function?

A2: BZ-423 acts as an allosteric inhibitor of the FOF1-ATPase, leading to moderate inhibition of ATP synthesis and a significant increase in mitochondrial superoxide production. This modulation of mitochondrial function is believed to be central to its downstream effects.

Q3: What are the consequences of BZ-423-induced superoxide production?

A3: The increased superoxide acts as a signaling molecule, triggering a cascade of events that ultimately lead to apoptosis (programmed cell death) in specific cell types, particularly activated lymphocytes.

Q4: How does BZ-423 differentiate between activated and resting lymphocytes?

A4: Research suggests that BZ-423 is more effective at inducing apoptosis in activated lymphocytes because they are more sensitive to superoxide as a second messenger death signal. This sensitivity stems from the altered bioenergetic state and redox balance of activated lymphocytes.

Q5: What specific apoptotic pathways are activated by BZ-423?

A5: Studies have shown that BZ-423 induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic Bcl-2 proteins like Noxa and Bak, leading to mitochondrial outer membrane permeabilization. BZ-423 has also been shown to activate JNK and caspase-dependent pathways.

Q6: What is the molecular formula and weight of BZ-423?

A6: The molecular formula of BZ-423 is C26H21ClN2O2, and its molecular weight is 428.88 g/mol.

Q7: Has the stability of BZ-423 been investigated?

A7: Limited information is available on the stability of BZ-423 under various conditions. Further research is needed to assess its long-term stability and potential degradation pathways.

Q8: Have any structure-activity relationship studies been conducted with BZ-423 analogs?

A8: Yes, several analogs of BZ-423 have been synthesized and evaluated for their antiproliferative activity. These studies have identified key structural features important for binding to the OSCP subunit and inducing cytotoxicity.

Q9: What structural modifications have been shown to impact the activity of BZ-423 analogs?

A9: Modification of the hydrophobic substituent at the C-3 position has been shown to influence the binding affinity and activity of BZ-423 analogs. Additionally, altering the chlorine substituent or the hydroxyl group can impact its interaction with the OSCP.

Q10: What cell types have been shown to be sensitive to BZ-423 in vitro?

A10: In vitro studies have demonstrated the cytotoxic and antiproliferative effects of BZ-423 against various cell types, including lymphocytes (B cells and T cells), keratinocytes, and ovarian cancer cells.

Q11: What animal models have been used to investigate the therapeutic potential of BZ-423?

A11: BZ-423 has shown efficacy in several murine models of autoimmune diseases, including lupus, arthritis, and graft-versus-host disease (GVHD). It also demonstrated antipsoriatic activity in a human skin-severe combined immunodeficient (SCID) mouse transplant model.

Q12: What are the key findings from these animal studies?

A12: In vivo studies have demonstrated that BZ-423 can selectively deplete pathogenic lymphocytes, suppress hyperplastic changes in skin cells, and reduce the severity of autoimmune-related pathology. Importantly, it has shown efficacy even in animal models with defective Fas signaling, a pathway often implicated in autoimmune diseases.

Q13: Are there known mechanisms of resistance to BZ-423?

A13: While specific resistance mechanisms haven't been fully elucidated, factors influencing cellular bioenergetics and redox balance might play a role. For instance, cells with inherently high antioxidant capacity might be less susceptible to BZ-423's effects. Further research is needed to fully characterize potential resistance mechanisms.

Q14: Have computational methods been applied to study BZ-423?

A14: Yes, NMR spectroscopy has been used to characterize the binding of a water-soluble BZ-423 analog to the OSCP subunit. Additionally, fluorescence resonance energy transfer (FRET) microscopy has been employed to visualize the interaction of BZ-423 with the FOF1-ATPase in living cells. These techniques offer valuable tools for understanding the drug's mechanism of action at a molecular level.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.